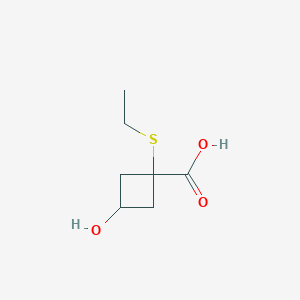![molecular formula C8H8F3NO2S B13306984 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13306984.png)
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is a synthetic organic compound that features a trifluoromethyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclocondensation reaction involving a thiourea derivative and a halogenated ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst, such as copper or palladium, to facilitate the reaction.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, sodium methoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its ability to act as a peroxisome proliferator-activated receptor agonist.
Agrochemicals: The trifluoromethyl group imparts stability and bioactivity, making the compound a potential candidate for developing new agrochemicals.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets:
Peroxisome Proliferator-Activated Receptor Agonist: The compound acts as an agonist for peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism and inflammation.
Regulation of Central Inflammation: By modulating the activity of these receptors, the compound can influence inflammatory pathways and potentially control brain inflammation processes.
Comparación Con Compuestos Similares
Similar Compounds
Cardarine (GW 501516): Another compound that acts as a peroxisome proliferator-activated receptor agonist and has similar applications in regulating inflammation and metabolism.
Endurobol (GSK-516): Similar to Cardarine, this compound also targets peroxisome proliferator-activated receptors and is investigated for its potential therapeutic applications.
Uniqueness
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is unique due to its specific trifluoromethyl-thiazole structure, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C8H8F3NO2S |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H8F3NO2S/c1-7(2,6(13)14)4-3-15-5(12-4)8(9,10)11/h3H,1-2H3,(H,13,14) |
Clave InChI |
RPSVZWNDXKKUGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CSC(=N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


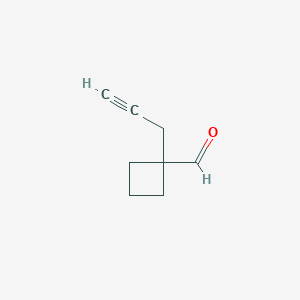
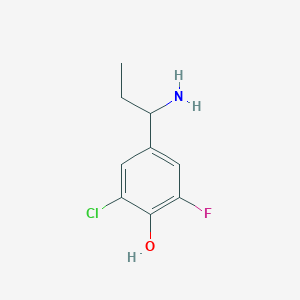
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
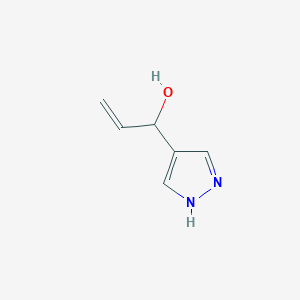
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)
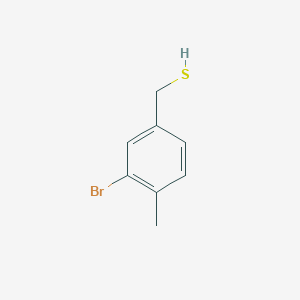
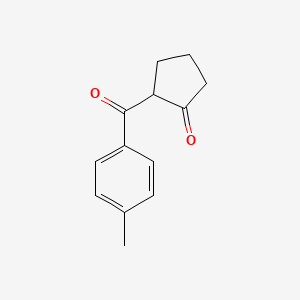
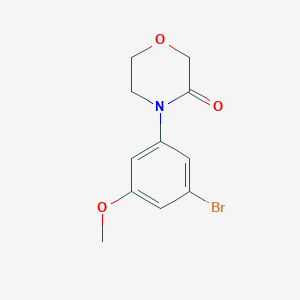
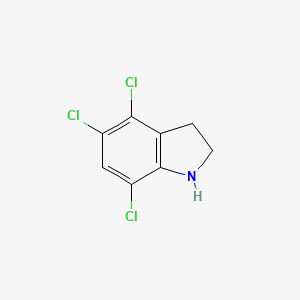

![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13306968.png)
